Sodium ammonium hydrogen phosphate tetrahydrate

Descripción

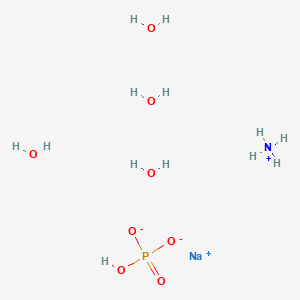

Sodium ammonium hydrogen phosphate tetrahydrate: is a chemical compound with the formula NaNH₄HPO₄·4H₂OThis compound is commonly used in laboratories for various analytical and research purposes .

Propiedades

Número CAS |

7783-13-3 |

|---|---|

Fórmula molecular |

H8NNaO5P |

Peso molecular |

156.03 g/mol |

Nombre IUPAC |

azanium;sodium;hydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/H3N.Na.H3O4P.H2O/c;;1-5(2,3)4;/h1H3;;(H3,1,2,3,4);1H2 |

Clave InChI |

VJLVGPOTLGZGPU-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] |

SMILES canónico |

N.O.OP(=O)(O)O.[Na] |

Sinónimos |

NaNH4HPO4-4H2O, Microcosmic salt |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium ammonium hydrogen phosphate tetrahydrate can be synthesized by reacting sodium phosphate with ammonium phosphate in an aqueous solution. The reaction typically involves mixing equimolar amounts of sodium dihydrogen phosphate and ammonium dihydrogen phosphate, followed by crystallization to obtain the tetrahydrate form .

Industrial Production Methods: Industrial production of this compound involves similar processes but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is allowed to crystallize. The crystals are then filtered, washed, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium ammonium hydrogen phosphate tetrahydrate undergoes various chemical reactions, including:

Decomposition: On heating, it decomposes to form sodium polyphosphate and ammonia.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium phosphate and ammonium phosphate.

Common Reagents and Conditions:

Oxidation and Reduction: This compound does not typically undergo oxidation or reduction reactions under standard conditions.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Major Products Formed:

Decomposition: Sodium polyphosphate and ammonia.

Hydrolysis: Sodium phosphate and ammonium phosphate.

Aplicaciones Científicas De Investigación

Chemistry:

- Used in the microcosmic salt bead test for identifying metallic radicals .

- Acts as an intermediate in various chemical reactions .

Biology:

Medicine:

Industry:

Mecanismo De Acción

The mechanism of action of sodium ammonium hydrogen phosphate tetrahydrate primarily involves its role as a source of phosphate ions. In biochemical assays, it provides phosphate ions that participate in various metabolic pathways. The ammonium and sodium ions can also interact with other ions and molecules, influencing the overall reaction dynamics .

Comparación Con Compuestos Similares

- **Ammonium sodium phosphate dibasic tetrahydrate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.